molecular formula C16H25NO3S B272522 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether

5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether

Cat. No. B272522
M. Wt: 311.4 g/mol
InChI Key: AOMNLXDZJXTIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether, also known as MPPE, is a synthetic compound that has been extensively studied for its potential therapeutic uses. MPPE belongs to the class of compounds known as sulfonylureas, which are commonly used as hypoglycemic agents in the treatment of type 2 diabetes. However, MPPE has been found to possess a unique set of properties that make it an attractive candidate for a range of other applications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether is not fully understood, but it is believed to involve the activation of the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells. This activation leads to the closure of ATP-sensitive potassium channels, which in turn leads to depolarization of the cell membrane and subsequent release of insulin.
Biochemical and Physiological Effects:
5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been found to possess a range of biochemical and physiological effects, including potent insulin-secretion stimulating properties, potent neuroprotective properties, and potent anti-proliferative properties. These effects are believed to be mediated through the activation of the sulfonylurea receptor (SUR) and subsequent closure of ATP-sensitive potassium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether for lab experiments is its potent and specific effects on the sulfonylurea receptor (SUR), which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether. One area of interest is the development of new derivatives of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether with improved solubility and potency. Another area of interest is the exploration of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether's potential therapeutic uses in fields such as neurodegenerative disorders, type 2 diabetes, and cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether and its effects on various physiological processes.

Synthesis Methods

The synthesis of 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether involves the reaction of 5-methyl-2-nitrobenzenesulfonyl chloride with pyrrolidine and subsequent reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reaction of the resulting amine with 1-bromoheptane.

Scientific Research Applications

5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been extensively studied for its potential therapeutic uses in a range of fields, including neuroscience, endocrinology, and cancer research. In neuroscience, 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been found to possess potent neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been shown to possess potent insulin-secretion stimulating properties, making it a potential candidate for the treatment of type 2 diabetes. In cancer research, 5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether has been found to possess potent anti-proliferative properties, making it a potential candidate for the treatment of various types of cancer.

properties

Product Name

5-Methyl-2-(1-pyrrolidinylsulfonyl)phenyl pentyl ether

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(4-methyl-2-pentoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C16H25NO3S/c1-3-4-7-12-20-15-13-14(2)8-9-16(15)21(18,19)17-10-5-6-11-17/h8-9,13H,3-7,10-12H2,1-2H3

InChI Key

AOMNLXDZJXTIRC-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2

Origin of Product

United States

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